molecular formula C12H15FN2O3S B15222325 (R)-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide

(R)-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B15222325
M. Wt: 286.32 g/mol
InChI Key: KAEBKJXUYIZJGX-RIYZIHGNSA-N
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Description

®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of ®-2-methylpropane-2-sulfinamide with 2-fluoro-5-nitrobenzaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ®-N-(1-(2-Amino-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide.

    Reduction: Formation of ®-N-(1-(2-Fluoro-5-aminophenyl)ethylidene)-2-methylpropane-2-sulfinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used as a chiral auxiliary or ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

The compound’s derivatives are studied for their potential biological activities. For instance, the amino derivatives may exhibit antimicrobial or anticancer properties, making them candidates for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a building block for the synthesis of pharmaceuticals. Its unique structure allows for the design of molecules with specific biological activities.

Industry

In the chemical industry, ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and intermediates. Its applications in the synthesis of complex molecules make it a valuable tool for industrial processes.

Mechanism of Action

The mechanism of action of ®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The fluorine and nitro groups on the phenyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Fluoro-5-nitrophenyl)ethanamine
  • 2-Fluoro-5-nitrophenyl isocyanate
  • 1-(2-Fluoro-5-nitrophenyl)ethanone

Uniqueness

®-N-(1-(2-Fluoro-5-nitrophenyl)ethylidene)-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide structure, which imparts specific stereochemical properties. This makes it particularly useful in asymmetric synthesis compared to its similar compounds, which may lack chirality or have different functional groups.

Properties

Molecular Formula

C12H15FN2O3S

Molecular Weight

286.32 g/mol

IUPAC Name

(NE)-N-[1-(2-fluoro-5-nitrophenyl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H15FN2O3S/c1-8(14-19(18)12(2,3)4)10-7-9(15(16)17)5-6-11(10)13/h5-7H,1-4H3/b14-8+

InChI Key

KAEBKJXUYIZJGX-RIYZIHGNSA-N

Isomeric SMILES

C/C(=N\S(=O)C(C)(C)C)/C1=C(C=CC(=C1)[N+](=O)[O-])F

Canonical SMILES

CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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